2-(Benzyloxycarbonylamino)butyric acid
Overview
Description
This compound is characterized by its benzyloxycarbonyl-protected amino group and butyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)butyric acid typically involves the protection of the amino group of butyric acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of butyric acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Free amino butyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxycarbonylamino)butyric acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)butyric acid involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protective group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxycarbonylamino)propionic acid
- 2-(Benzyloxycarbonylamino)valeric acid
- 2-(Benzyloxycarbonylamino)caproic acid
Uniqueness
2-(Benzyloxycarbonylamino)butyric acid is unique due to its specific structure, which combines a benzyloxycarbonyl-protected amino group with a butyric acid backbone. This combination provides distinct reactivity and stability, making it a valuable reagent in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTCSQWUYUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42918-86-5, 2900-20-1 | |
Record name | NSC164666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC164085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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